molecular formula C21H20N2O3S B397255 N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B397255
M. Wt: 380.5g/mol
InChI Key: OHMBWDZWKYQXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the furan and benzoyl groups, and the final amide formation. Common reagents used in these reactions include:

    Thiophene formation: Cyclopentadiene and sulfur sources.

    Furan introduction: Furfuryl alcohol or furfural.

    Benzoylation: 2-methylbenzoic acid or its derivatives.

    Amide formation: Amine sources and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Known for their biological activities.

    Furan derivatives: Used in medicinal chemistry.

    Benzoyl amides: Common in drug development.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-(2-METHYLBENZAMIDO)-4H5H6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C21H20N2O3S/c1-13-6-2-3-8-15(13)19(24)23-21-18(16-9-4-10-17(16)27-21)20(25)22-12-14-7-5-11-26-14/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,22,25)(H,23,24)

InChI Key

OHMBWDZWKYQXTC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CC=CO4

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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